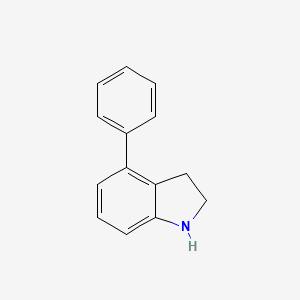

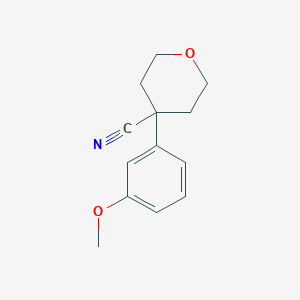

4-phenyl-2,3-dihydro-1H-indole

Descripción general

Descripción

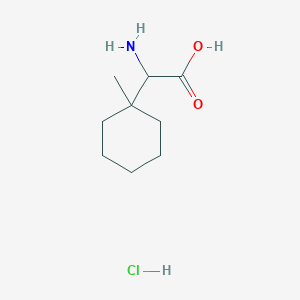

“4-phenyl-2,3-dihydro-1H-indole” is a chemical compound with the molecular weight of 231.72 . It is also known as 4-phenylindoline hydrochloride . It is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . The key steps in the synthesis of indole derivatives often involve Smiles rearrangement and a one-pot or stepwise Sonogashira coupling .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its melting point is between 216-217 degrees Celsius .Aplicaciones Científicas De Investigación

Solubility and Thermodynamic Properties

4-Phenyl-2,3-dihydro-1H-indole, an important chemical intermediate in organic syntheses, has been studied for its solubility in various organic solvents. The solubility increases with temperature, and the compound’s melting point and fusion enthalpy have been determined. Four thermodynamic models, including the modified Apelblat equation, were used to correlate the solubility data, providing insights into its mixing thermodynamic functions like Gibbs free energy, enthalpy, and entropy. This information is vital for its application in various chemical processes (Liu et al., 2020).

Structural Analysis and Synthesis

The indole nucleus, a key element of many natural and synthetic molecules with significant biological activity, is present in this compound derivatives. These compounds exhibit diverse biological properties such as anti-tumor and anti-inflammatory activities. A study detailed the synthesis of a specific derivative, which was characterized by various spectroscopic techniques. The crystal structure was determined by single-crystal X-ray diffraction, contributing to the understanding of molecular packing and intermolecular interactions in such compounds (Geetha et al., 2019).

Biological Activity and Applications

Indole derivatives like this compound are explored for their potential as eco-friendly fungicides and bactericides. Novel compounds derived from this molecule have shown significant antimicrobial activity and reduced toxicity in biological studies, compared to standard fungicides. These findings highlight the pharmacodynamic significance of such derivatives, offering a pathway for developing new antimicrobial agents (Singh & Nagpal, 2005).

Safety and Hazards

The safety data sheet for “4-phenyl-2,3-dihydro-1H-indole” indicates that it should be handled with care to avoid dust formation and contact with skin or eyes . It also has hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Phenyl-2,3-dihydro-1H-indole, also known as 4-Phenylindoline, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Phenylindoline may interact with a variety of targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Phenylindoline may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 4-Phenylindoline impacts multiple biochemical pathways

Pharmacokinetics

The molecular descriptors of some indole derivatives suggest that they have acceptable pharmacokinetic profiles and are favorable for oral drug administration

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that 4-Phenylindoline has a wide range of effects at the molecular and cellular level

Propiedades

IUPAC Name |

4-phenyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14/h1-8,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOLFBFLUVRUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3110335.png)

![ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3110342.png)